6-Fluoroquinoline hydrochloride 6-Fluoroquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 311346-64-2
VCID: VC2919331
InChI: InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
SMILES: C1=CC2=C(C=CC(=C2)F)N=C1.Cl
Molecular Formula: C9H7ClFN
Molecular Weight: 183.61 g/mol

6-Fluoroquinoline hydrochloride

CAS No.: 311346-64-2

Cat. No.: VC2919331

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoroquinoline hydrochloride - 311346-64-2

Specification

CAS No. 311346-64-2
Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
IUPAC Name 6-fluoroquinoline;hydrochloride
Standard InChI InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Standard InChI Key JTXVLKSKNXUTDD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)F)N=C1.Cl
Canonical SMILES C1=CC2=C(C=CC(=C2)F)N=C1.Cl

Introduction

Synthesis Methods

General Synthetic Routes

The synthesis of 6-fluoroquinoline hydrochloride typically begins with the preparation of the parent 6-fluoroquinoline, followed by salt formation with hydrochloric acid. Based on the synthetic routes described for related fluoroquinolines in the literature, several approaches may be employed.

One potential synthetic route can be inferred from the methods described for other fluoroquinoline derivatives. For example, 4-chloro-6-fluoro-2-methylquinoline (1a) was synthesized by reacting the corresponding quinolin-2(1H)-one with POCl3, as described in the literature . This suggests that 6-fluoroquinoline could be prepared through similar methods, starting with appropriate precursors containing the fluorine atom pre-installed at the desired position.

The synthesis might involve the following general steps:

  • Preparation of a suitable fluorinated aniline derivative

  • Condensation with an appropriate carbonyl compound to form the quinoline ring system

  • Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt

Optimization Techniques

Optimization of the synthesis of 6-fluoroquinoline hydrochloride would likely focus on improving yield, purity, and scalability. Based on the information available for related compounds, several techniques might be employed:

  • Temperature control during critical reaction steps

  • Solvent selection to improve solubility and reaction kinetics

  • Catalyst optimization to enhance reaction efficiency

  • Purification methods such as recrystallization from suitable solvents

For instance, in the synthesis of comparable fluoroquinoline compounds described in the literature, recrystallization from hot methanol was used as a purification method . Similar techniques might be applicable to the purification of 6-fluoroquinoline hydrochloride.

Physical and Chemical Properties

Stability and Reactivity

The stability and reactivity of 6-fluoroquinoline hydrochloride would be influenced by several factors, including the electron-withdrawing effect of the fluorine substituent and the salt form of the compound.

Fluorine substitution at the 6-position would alter the electronic distribution within the quinoline ring system, potentially affecting its reactivity toward electrophilic and nucleophilic reagents. The hydrochloride salt form would generally enhance stability in storage compared to the free base, but might also influence the compound's behavior in certain reaction conditions.

Based on the reactions described for related fluoroquinolines, 6-fluoroquinoline hydrochloride might participate in various transformations, potentially including borylation reactions as described for other 6-fluoroquinolines in the literature . The reactivity at the C7 position, adjacent to the fluorine substituent, might be particularly interesting due to the electronic effects of the halogen.

Biological Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

This suggests that 6-fluoroquinoline hydrochloride might also possess antimicrobial activity, though specific testing would be required to confirm this and determine its potency against various microbial strains.

Other Biological Applications

Beyond antimicrobial activity, quinoline derivatives often exhibit diverse biological properties that could be relevant to 6-fluoroquinoline hydrochloride. These might include anti-inflammatory, antitumor, antiparasitic, or central nervous system activities.

The biological activities of 6-fluoroquinoline hydrochloride would likely be influenced by its structural features, including the position of the fluorine substituent and the salt form. Structure-activity relationship studies would be valuable for understanding how these features contribute to the compound's biological profile.

Applications and Uses

Research Applications

6-Fluoroquinoline hydrochloride may serve as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The fluorine substituent at the 6-position provides a point of diversification for the development of more complex molecules with potential biological activities.

Based on the information in the literature, fluoroquinolines can undergo various transformations, including borylation reactions that introduce boron-containing groups at specific positions . These transformations can be followed by further modifications, such as bromination, iodination, or conversion to trifluoroborate salts. Similar chemistry might be applicable to 6-fluoroquinoline hydrochloride, expanding its utility as a synthetic intermediate.

Related Compounds and Derivatives

Fluoroquinoline Derivatives

Several fluoroquinoline derivatives are described in the search results, providing context for understanding the properties and potential applications of 6-fluoroquinoline hydrochloride.

The literature describes various 6-fluoroquinoline derivatives, including:

  • 4-Chloro-6-fluoro-2-methylquinoline (1a)

  • 6-Fluoro-4-methoxy-2-methylquinoline (1b)

  • 6-Fluoro-4-methoxyquinoline (1e)

These compounds undergo borylation reactions to introduce boron-containing groups at the C7 position, adjacent to the fluorine at C6. The borylated products can be further transformed through various reactions, including bromination, iodination, and conversion to trifluoroborate salts .

In addition to these, 6-fluoro-isoquinoline hydrochloride is described, which differs from 6-fluoroquinoline hydrochloride in the position of the nitrogen atom in the heterocyclic ring (isoquinoline vs. quinoline) . This structural difference would likely result in different chemical and biological properties.

Structure-Activity Relationships

Understanding the relationship between the structure of fluoroquinoline derivatives and their properties or activities is crucial for the rational design of new compounds with desired characteristics.

The position of substituents on the quinoline core can significantly influence the compound's properties. For instance, the fluorine atom at the 6-position alters the electronic distribution within the molecule, potentially affecting its reactivity, binding to biological targets, or physical properties.

Additional substituents can further modify these properties. For example, the presence of methoxy or methyl groups, as in compounds described in the literature, would influence the compound's lipophilicity, hydrogen bonding capacity, and electronic properties .

The salt form of the compound, such as the hydrochloride in 6-fluoroquinoline hydrochloride, affects properties like solubility, stability, and bioavailability. These factors are important considerations in the development of compounds for specific applications, particularly in pharmaceutical research.

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